molecular formula C7H15Cl B103076 3-Chloro-2,4-dimethylpentane CAS No. 19174-61-9

3-Chloro-2,4-dimethylpentane

Cat. No. B103076
CAS RN: 19174-61-9
M. Wt: 134.65 g/mol
InChI Key: VOMRVCAZIIQGLI-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dimethylpentane is a chemical compound with the molecular formula C7H15Cl . It has an average mass of 134.647 Da and a monoisotopic mass of 134.086227 Da .


Molecular Structure Analysis

The molecule contains a total of 22 bonds, including 7 non-H bonds and 2 rotatable bonds . The 3D chemical structure image of 3-Chloro-2,4-dimethylpentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

3-Chloro-2,4-dimethylpentane can undergo nucleophilic substitution reactions . For example, it can react with sodium hydroxide to obtain 2,4-dimethylpentan-3-ol, which is a tertiary alcohol .

Scientific Research Applications

Conformational Analysis

Research on 3-Chloro-2,4-dimethylpentane includes studies on its molecular structure and conformation. For instance, molecular mechanics calculations were conducted for compounds like 2-chloro-2,4-dimethylpentane to understand their conformational behavior. This analysis was aided by vibrational spectroscopy and ab initio calculations, revealing details about the most stable conformers and their structural parameters (Crowder, 1989).

Study of Molecular Structure

The molecular structure of 2,4-dimethylpentane has been extensively studied using techniques like gas electron diffraction, vibrational spectroscopy, and ab initio calculations. These studies have helped in understanding the conformational preferences and structural parameters of different conformers (Sugino et al., 1990).

Applications in Organometallic Chemistry

In organometallic chemistry, 2,4-dimethylpentane derivatives have been used in studying the structure of complexes with group 13 metals. The research focused on how the structure of these complexes depends on the type of metal and the steric bulk of substituents on the metal atoms (Ziemkowska & Anulewicz-Ostrowska, 2004).

Investigation in Radical Chemistry

Studies have also been conducted on the reaction of compounds like 2,4-dimethylpentane towards radicals, such as t-butoxy radicals. These studies provide insights into the susceptibility of various C-H reaction sites towards radical facilitated abstraction and help in understanding the selectivity and rate of hydrogen abstraction (Dokolas et al., 1998).

Conformational Induction Research

Further research includes the analysis of the conformational induction between neighboring dimethylpentane segments, exploring how one conformationally controlled segment can influence the conformation of an adjacent segment (Hoffmann, Göttlich & Schopfer, 2001).

Safety And Hazards

The safety data sheet for 3-Chloro-2,4-dimethylpentane suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

3-chloro-2,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-5(2)7(8)6(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMRVCAZIIQGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550995
Record name 3-Chloro-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-dimethylpentane

CAS RN

19174-61-9
Record name 3-Chloro-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GA Russell, PG Haffley - The Journal of Organic Chemistry, 1966 - ACS Publications
The lowreactivity of the tertiary hydrogen atom of 2.2. 4-trimethylpentane (isooctane) in autoxidation has been deduced from rateand product studies, 2 and in the attack of methyl …
Number of citations: 20 pubs.acs.org
MP Cava, RP Stein - The Journal of Organic Chemistry, 1966 - ACS Publications
Benzocyclobutadienequinone (I) was found to react with several nitrogenous carbonyl reagents to givering cleavage productsrather than normal carbonyl derivatives. Thus, depending …
Number of citations: 25 pubs.acs.org
RA Kjonaas, RJF Tucker - Journal of chemical education, 2008 - ACS Publications
The use of permanent magnet 13 C NMR in large-section first-semester organic chemistry lab courses is limited by the availability of experiments that not only hinge on first-semester …
Number of citations: 17 pubs.acs.org
JM Adduci, JH Dayton, DC Eaton - Journal of Chemical Education, 1971 - ACS Publications
Free radical chlorination Page 1 Free Radical Chlorination The reaction of 2,4-dimethylpentane(I) withsulfuryl chloride or JV-chlorosuccinimide is used todemonstrate free radical …
Number of citations: 3 pubs.acs.org
GA Olah, P Schilling, R Renner… - The Journal of Organic …, 1974 - ACS Publications
Phosphorus pentachloride and trichloride are highly effective catalysts for the radical type chlorination of alkanes, cycloalkanes, and arylalkanes. Reactions can be carried out …
Number of citations: 25 pubs.acs.org
I Kerekes - 1974 - search.proquest.com
HALOGENATION STUDIES. HALOGENATION STUDIES. Full Text INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the …
Number of citations: 0 search.proquest.com
CD Graf, C Malan, K Harms… - The Journal of Organic …, 1999 - ACS Publications
The synthesis of new homochiral pseudo-C 2 -symmetrical ligands of type 1 bearing a nonstereogenic chirotopic center is reported. Two such structural units are combined in the ureas …
Number of citations: 49 pubs.acs.org

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